molecular formula C13H17NO2 B14211644 N-(4-Oxo-5-phenylpentyl)acetamide CAS No. 823821-72-3

N-(4-Oxo-5-phenylpentyl)acetamide

Cat. No.: B14211644
CAS No.: 823821-72-3
M. Wt: 219.28 g/mol
InChI Key: BSDZHHBEWZWKAA-UHFFFAOYSA-N
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Description

N-(4-Oxo-5-phenylpentyl)acetamide is a chemical compound with the molecular formula C₁₃H₁₇NO₂ It is characterized by the presence of an acetamide group attached to a 4-oxo-5-phenylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-5-phenylpentyl)acetamide typically involves the reaction of 4-oxo-5-phenylpentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as electrosynthesis, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-5-phenylpentyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(4-Oxo-5-phenylpentyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Oxo-5-phenylpentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar structure but lacks the 4-oxo-5-phenylpentyl chain.

    N-(4-Methylphenyl)acetamide: Contains a methyl group instead of the phenyl group.

    N-(4-Hydroxyphenyl)acetamide: Contains a hydroxyl group instead of the oxo group.

Uniqueness

N-(4-Oxo-5-phenylpentyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

823821-72-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-oxo-5-phenylpentyl)acetamide

InChI

InChI=1S/C13H17NO2/c1-11(15)14-9-5-8-13(16)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,15)

InChI Key

BSDZHHBEWZWKAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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